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In Vitro Characterization of PF-3758309: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of PF-3758309, a potent, ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4). The information presented herein is curated from pivotal studies to support researchers and professionals in drug development in understanding the biochemical and cellular activities of this compound.

Biochemical Activity and Potency

PF-3758309 was identified through high-throughput screening and structure-based design as a pyrrolopyrazole inhibitor of PAK4.[1] It is a reversible, ATP-competitive inhibitor with high affinity for PAK4.[1][2]

Binding Affinity and Kinetics

The binding affinity and kinetics of PF-3758309 to PAK4 have been determined using multiple biophysical and enzymatic assays. Isothermal calorimetry (ITC) established a dissociation constant (Kd) of 2.7 nM, while surface plasmon resonance (SPR) analysis showed a Kd of 4.5 nM.[1] In a biochemical kinase assay, the inhibitor constant (Ki) was determined to be 18.7 nM. [1][3]



Parameter	Value	Assay Method	Reference
Kd	2.7 ± 0.3 nM	Isothermal Calorimetry (ITC)	[1]
Kd	4.5 ± 0.07 nM	Surface Plasmon Resonance (SPR)	[1]
Ki	18.7 ± 6.6 nM	PAK4 Kinase Domain Biochemical Assay	[1]
Binding Stoichiometry	0.91 ± 0.08	Isothermal Calorimetry (ITC)	[1]
Enthalpy Change (ΔH)	-5.0 ± 0.1 kcal/mol	Isothermal Calorimetry (ITC)	[1]
Binding Free Energy (ΔG)	-11.7 kcal/mol	Isothermal Calorimetry (ITC)	[1]
Entropy (TΔS)	6.7 kcal/mol	Isothermal Calorimetry (ITC)	[1]
Off-rate (koff)	0.010 s-1	Surface Plasmon Resonance (SPR)	[1]
Half-life (t1/2)	68 s	Surface Plasmon Resonance (SPR)	[1]

Kinase Selectivity Profile

PF-3758309 exhibits activity against other PAK isoforms and a limited number of other kinases. It shows similar potency against group B PAKs (PAK5, PAK6) and the group A member PAK1, while being less active against PAK2 and PAK3.[1] A broader kinase screen against 146 human kinases revealed off-target activities against several kinases, including members of the SRC family.[1][4]



Kinase Target	IC50 / Ki (nM)	Assay Type	Reference
PAK1	Ki = 13.7 ± 1.8	Biochemical	[1]
PAK2	IC50 = 190	Biochemical	[1]
PAK3	IC50 = 99	Biochemical	[1]
PAK4	Ki = 18.7 ± 6.6	Biochemical	[1]
PAK5	Ki = 18.1 ± 5.1	Biochemical	[1]
PAK6	Ki = 17.1 ± 5.3	Biochemical	[1]
SRC Family Kinases	IC50 = 45-60	Biochemical	[4]

Cellular Activity

PF-3758309 demonstrates potent inhibition of PAK4-mediated signaling in cellular contexts, leading to the suppression of oncogenic phenotypes such as anchorage-independent growth and proliferation.[1][5]

Inhibition of Substrate Phosphorylation and Cellular Proliferation

The compound effectively inhibits the phosphorylation of the PAK4 substrate GEF-H1 in cells with an IC50 of 1.3 nM.[1][6] It also displays potent anti-proliferative activity across a broad range of tumor cell lines, with 46% of 92 tested cell lines showing IC50 values below 10 nM.[1]

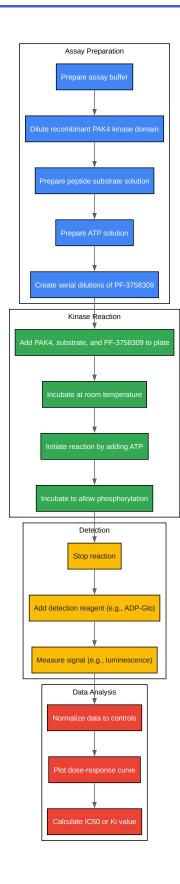


Cellular Activity	IC50 (nM)	Cell Line / Context	Reference
pGEF-H1 Inhibition	1.3 ± 0.5	Engineered cellular assay	[1]
Anchorage- Independent Growth	4.7 ± 3.0	Average across a panel of 20 tumor cell lines	[1]
Anchorage- Independent Growth	0.24 ± 0.09	HCT116 colon carcinoma	[1]
Cellular Proliferation	20	A549 lung carcinoma	[1]
Anchorage- Independent Growth	27	A549 lung carcinoma	[1]
Neuroblastoma Cell Proliferation	1,846 - 14,020	KELLY, NBL-S, SH- SY5Y, IMR-32	[7]

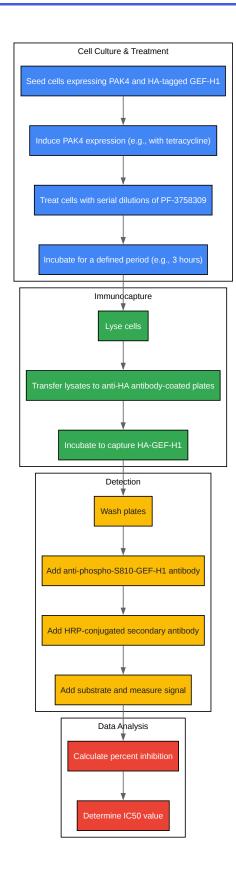
Experimental Protocols Biochemical Kinase Assay (PAK4)

This protocol outlines the general steps for a biochemical assay to determine the inhibitory activity of PF-3758309 against the PAK4 kinase domain.

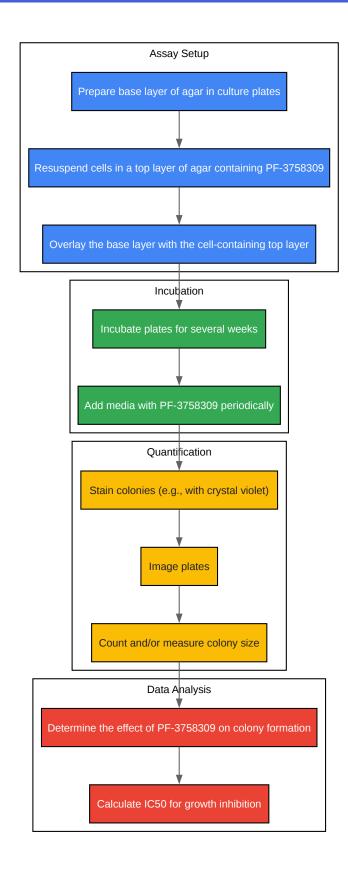




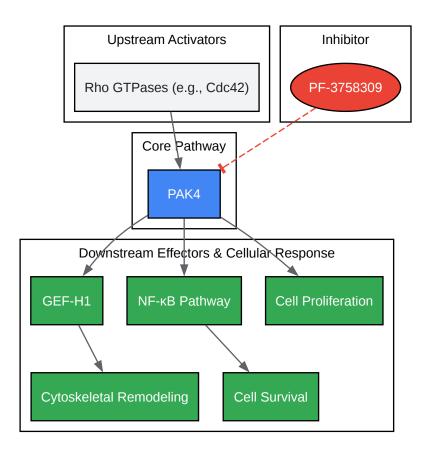












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